molecular formula C18H22O4S4 B14465443 1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] CAS No. 71056-16-1

1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]

Cat. No.: B14465443
CAS No.: 71056-16-1
M. Wt: 430.6 g/mol
InChI Key: RZOWRLJQNSDFGA-UHFFFAOYSA-N
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Description

1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] is an organic compound characterized by its unique structure, which includes two benzene rings connected by a disulfide bond Each benzene ring is substituted with methoxy and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] typically involves the following steps:

    Formation of the Benzene Derivative: The starting material, 2,4-dimethoxy-5-(methylsulfanyl)benzene, is prepared through a series of reactions, including methylation and sulfonation.

    Disulfide Bond Formation: The key step involves the formation of the disulfide bond. This is achieved by oxidizing the thiol groups of two molecules of the benzene derivative using an oxidizing agent such as iodine or hydrogen peroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in an appropriate solvent.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a buffered solution.

    Substitution: Nucleophiles such as alkoxides or thiolates under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating diseases related to oxidative stress.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its biological and chemical functions. The compound may interact with molecular targets such as enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Disulfanediylbis(2,4-dimethoxybenzene): Lacks the methylsulfanyl group, which may affect its reactivity and applications.

    1,1’-Disulfanediylbis(2,4,6-trimethoxybenzene):

Uniqueness

1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] is unique due to the presence of both methoxy and methylsulfanyl groups, which provide a distinct set of chemical properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

71056-16-1

Molecular Formula

C18H22O4S4

Molecular Weight

430.6 g/mol

IUPAC Name

1-[(2,4-dimethoxy-5-methylsulfanylphenyl)disulfanyl]-2,4-dimethoxy-5-methylsulfanylbenzene

InChI

InChI=1S/C18H22O4S4/c1-19-11-7-13(21-3)17(9-15(11)23-5)25-26-18-10-16(24-6)12(20-2)8-14(18)22-4/h7-10H,1-6H3

InChI Key

RZOWRLJQNSDFGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1SC)SSC2=C(C=C(C(=C2)SC)OC)OC)OC

Origin of Product

United States

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